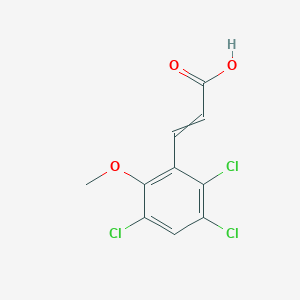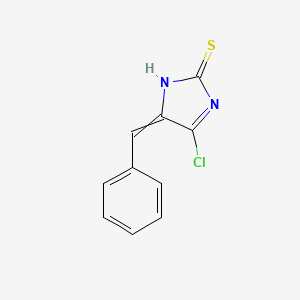
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- is a heterocyclic compound that belongs to the imidazole family Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups such as arylhalides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for scalability, ensuring high yield and purity, and minimizing the use of hazardous reagents. The use of recyclable catalysts and green chemistry principles is also emphasized to make the process more sustainable .
Analyse Des Réactions Chimiques
Types of Reactions
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazole derivatives.
Applications De Recherche Scientifique
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and antimicrobial agent.
Medicine: Explored for its anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Antimicrobial Activity: It disrupts microbial cell membranes and interferes with essential metabolic processes.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Imidazolidinethione: Similar in structure but lacks the chlorine and phenylmethylene groups.
4,5-Diphenyl-imidazole: Contains phenyl groups but differs in its substitution pattern.
Imidazo[2,1-b][1,3]thiazines: Contains a thiazine ring fused to the imidazole ring.
Uniqueness
2H-Imidazole-2-thione, 4-chloro-1,5-dihydro-5-(phenylmethylene)- is unique due to its specific substitution pattern, which imparts distinct chemical properties and biological activities.
Propriétés
Numéro CAS |
629616-26-8 |
|---|---|
Formule moléculaire |
C10H7ClN2S |
Poids moléculaire |
222.69 g/mol |
Nom IUPAC |
5-benzylidene-4-chloroimidazole-2-thione |
InChI |
InChI=1S/C10H7ClN2S/c11-9-8(12-10(14)13-9)6-7-4-2-1-3-5-7/h1-6H,(H,12,14) |
Clé InChI |
LWUOKRXOLULQIB-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=C2C(=NC(=S)N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Dimethylbis({2-[4-(2-methylpropyl)phenyl]propanoyl}oxy)stannane](/img/structure/B14211936.png)
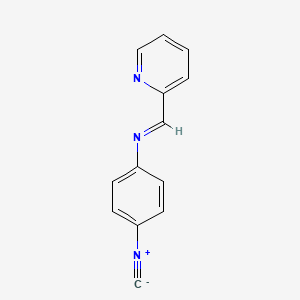
![N-{2-[(2,5-Dinitrophenyl)sulfanyl]-4-nitrophenyl}formamide](/img/structure/B14211941.png)


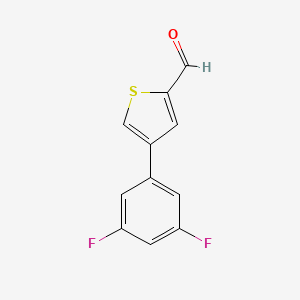
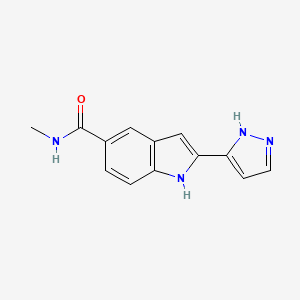
![2-Pyrrolidinone, 1-[1-(2-bromophenyl)ethenyl]-](/img/structure/B14211971.png)
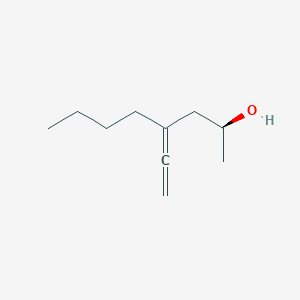
![3-[2-(Methylideneamino)-1,3-thiazol-4-yl]-2H-1-benzopyran-2-one](/img/structure/B14211978.png)
![3-(3-Aminophenyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B14211981.png)
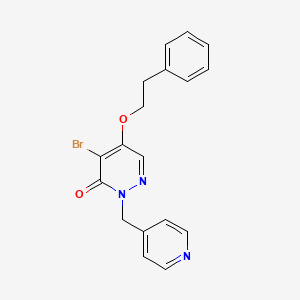
![6-Methyl-N-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B14211985.png)
